molecular formula C10H9NO4 B13480882 3-(3-Methoxy-2-nitrophenyl)prop-2-enal CAS No. 262268-59-7

3-(3-Methoxy-2-nitrophenyl)prop-2-enal

Cat. No.: B13480882
CAS No.: 262268-59-7
M. Wt: 207.18 g/mol
InChI Key: LJPHCNNXLIRHHA-HWKANZROSA-N
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Description

3-(3-Methoxy-2-nitrophenyl)prop-2-enal is an organic compound with the molecular formula C10H9NO4. It is characterized by the presence of a methoxy group, a nitro group, and an aldehyde group attached to a phenyl ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-2-nitrophenyl)prop-2-enal can be achieved through several methods. One common approach involves the condensation of 3-methoxy-2-nitrobenzaldehyde with an appropriate enolate or enamine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-2-nitrophenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-(3-Methoxy-2-nitrophenyl)propanoic acid.

    Reduction: 3-(3-Methoxy-2-aminophenyl)prop-2-enal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxy-2-nitrophenyl)prop-2-enal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-2-nitrophenyl)prop-2-enal involves its interaction with various molecular targets. The

Properties

CAS No.

262268-59-7

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enal

InChI

InChI=1S/C10H9NO4/c1-15-9-6-2-4-8(5-3-7-12)10(9)11(13)14/h2-7H,1H3/b5-3+

InChI Key

LJPHCNNXLIRHHA-HWKANZROSA-N

Isomeric SMILES

COC1=CC=CC(=C1[N+](=O)[O-])/C=C/C=O

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=CC=O

Origin of Product

United States

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